Oxindole-Based Inhibitor 33
CAS No.:
Cat. No.: VC14470308
Molecular Formula: C21H19N5O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O3S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 4-[[2-hydroxy-4-(2-pyridin-4-ylethyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29) |
| Standard InChI Key | YTWUJKTZUCBCKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CCC4=CC=NC=C4 |
Introduction
Chemical Structure and Design Rationale
Core Scaffold and Substituents
Inhibitor 33 features a 2-hydroxyindol-3-yl moiety at its core, substituted at the C3 position with a diazenyl-linked benzenesulfonamide group (Figure 1). The oxindole nucleus (indolin-2-one) is a privileged scaffold in medicinal chemistry due to its ability to mimic ATP-binding motifs in kinase domains . The C3 substitution introduces a rigid, planar configuration that enhances binding affinity to hydrophobic pockets in target enzymes .
The benzenesulfonamide group at the distal end of the diazenyl linker contributes to solubility and hydrogen-bonding interactions with catalytic residues, as observed in carbonic anhydrase inhibitors . The pyridin-4-yl ethyl side chain at the C4 position of the indole ring may further stabilize interactions with polar regions of the active site, as seen in FLT3 inhibitors like compound 5a .
Table 1: Molecular Properties of Oxindole-Based Inhibitor 33
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| Key Functional Groups | Oxindole, sulfonamide, diazenyl |
| Topological Polar Surface Area | 131 Ų |
Synthesis and Structural Optimization
Structure-Activity Relationships (SAR)
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C3 Substitution: Analogous compounds with diazenyl linkers (e.g., IDO1 inhibitors from source 4) show that electron-withdrawing groups at C3 enhance enzymatic inhibition by stabilizing charge-transfer interactions .
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Sulfonamide Positioning: The para-substituted benzenesulfonamide in Inhibitor 33 mirrors the orientation of sulfonamides in carbonic anhydrase inhibitors like acetazolamide, which coordinate zinc ions in active sites .
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Pyridinyl Side Chain: The basic pyridine nitrogen may form salt bridges with acidic residues (e.g., Asp in FLT3), as demonstrated by compound 5a’s 2.49 µM IC50 against FLT3 .
Pharmacological Profile and Mechanisms of Action
Kinase Inhibition
Although Inhibitor 33’s specific targets are unconfirmed, structural analogs suggest dual activity against proliferative kinases:
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FLT3 Inhibition: The oxindole scaffold in compound 5a binds to FLT3’s ATP pocket, forming hydrogen bonds with Glu661 and Cys694 . Molecular dynamics simulations predict similar stability for Inhibitor 33 due to its rigid C3 substituent .
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CDK2/GSK-3β Dual Inhibition: Unsubstituted oxindole hybrids (e.g., 5d) achieve IC50 values of 37.77 nM against CDK2 by interacting with Glu81 and Leu83 in the hinge region . Inhibitor 33’s N1-unsubstituted design may permit analogous interactions.
Preclinical and Therapeutic Applications
Anticancer Activity
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Acute Myeloid Leukemia (AML): FLT3-ITD mutations drive 30% of AML cases. Inhibitor 33’s structural similarity to FLT3 inhibitors suggests potential selectivity for mutant FLT3 over wild-type isoforms, reducing off-target toxicity .
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Breast Cancer: Oxindole-benzofuran hybrids (e.g., 5f) arrest MCF-7 cells in G2/M phase via CDK2 inhibition (IC50 = 52.75 nM) . Inhibitor 33’s sulfonamide group may enhance cellular uptake in solid tumors.
Future Directions and Challenges
Clinical Translation
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Pharmacokinetic Optimization: The high polar surface area (131 Ų) may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS malignancies.
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) could be explored, leveraging IDO1 inhibition to amplify T-cell responses .
Target Identification
Proteomic profiling and kinome-wide screening are needed to map Inhibitor 33’s polypharmacology. Computational docking against the Protein Data Bank’s kinase library could prioritize experimental validation.
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